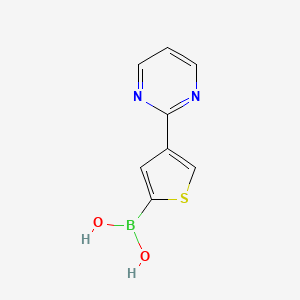
(4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains a pyrimidine ring and a thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid typically involves the formation of the boronic acid group on a pre-formed pyrimidinyl-thiophene scaffold. One common method involves the borylation of a halogenated pyrimidinyl-thiophene precursor using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with halogenated organic compounds to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or toluene are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or thiols can react with the compound under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-boronic acid: Another boronic acid derivative with a thiophene ring, used in similar cross-coupling reactions.
Pyrimidinyl-boronic acids: Compounds with a pyrimidine ring and a boronic acid group, used in various organic synthesis applications.
Uniqueness
(4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a pyrimidine and a thiophene ring, which can provide distinct electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules with specific desired properties .
Eigenschaften
Molekularformel |
C8H7BN2O2S |
|---|---|
Molekulargewicht |
206.03 g/mol |
IUPAC-Name |
(4-pyrimidin-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)7-4-6(5-14-7)8-10-2-1-3-11-8/h1-5,12-13H |
InChI-Schlüssel |
YQYFPQDBVYWHDY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CS1)C2=NC=CC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



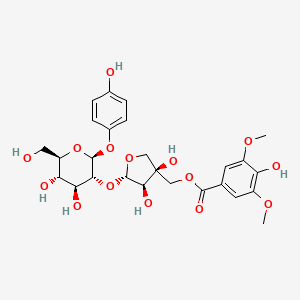
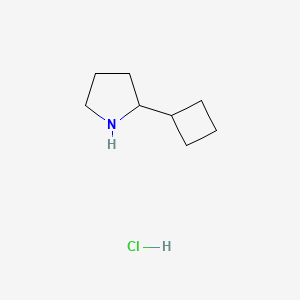
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
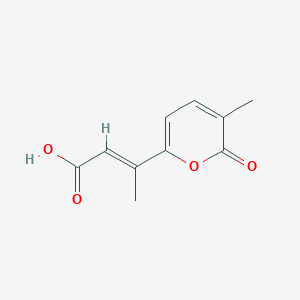
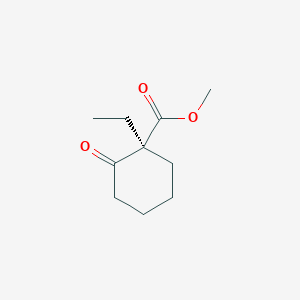
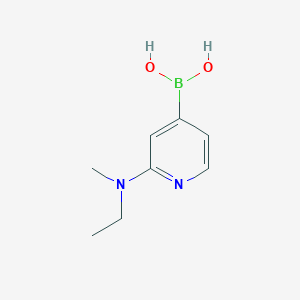
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)

![1,4-diazabicyclo[2.2.2]octane;sulfuric acid](/img/structure/B14078889.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078897.png)

![1,1-Dimethylethyl hexahydro-5-nitrosopyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14078900.png)
